molecular formula C7H9NO2S2 B2359743 N-(4-mercaptophenyl)methanesulfonamide CAS No. 122374-27-0

N-(4-mercaptophenyl)methanesulfonamide

Cat. No.: B2359743
CAS No.: 122374-27-0
M. Wt: 203.27
InChI Key: UBHLUCLNITXANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Mercaptophenyl)methanesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. It features both a methanesulfonamide group and a free thiol (mercapto) group on the phenyl ring. This unique structure makes it a potential building block for synthesizing more complex molecules, particularly through reactions that utilize the thiol group, such as the formation of disulfide bonds or conjugation with other molecules . Compounds with methanesulfonamide moieties are frequently investigated for their biological activities and have been found in substances with anti-inflammatory and cytotoxic properties . Researchers may explore the application of this compound in areas such as drug discovery, the development of enzyme inhibitors, or as a precursor in material science. The reactive thiol group also makes it a candidate for creating self-assembled monolayers or for polymer modification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as materials with thiol groups may require precautions to prevent oxidation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-sulfanylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-12(9,10)8-6-2-4-7(11)5-3-6/h2-5,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHLUCLNITXANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Mercaptophenyl Methanesulfonamide and Its Analogues

Precursor Synthesis and Intermediate Derivatization for N-(4-Mercaptophenyl)methanesulfonamide

The foundational approach to synthesizing this compound involves a sequential, two-stage process. First, a suitable aromatic precursor containing the essential 4-mercaptophenyl framework is prepared. Second, the methanesulfonamide (B31651) group is selectively introduced onto the aromatic amine. This strategy hinges on the availability of the precursor and the chemoselectivity of the sulfonylation step.

Synthesis of 4-Mercaptophenyl Precursors

The primary and most crucial precursor for the target molecule is 4-aminothiophenol (B129426). This bifunctional compound provides the necessary aniline (B41778) nitrogen for sulfonamide formation and the thiol group. Several established routes exist for its synthesis, starting from readily available nitroaromatic or haloaromatic compounds.

One common industrial and laboratory-scale method involves the reduction of a nitro group precursor. For instance, 4,4'-dinitrodiphenyl disulfide can be reduced using agents like sodium sulfide (B99878) to cleave the disulfide bond and reduce the nitro groups simultaneously, yielding 4-aminothiophenol. A more direct route starts with p-chloronitrobenzene, which is reacted with sodium sulfide nonahydrate in an aqueous solution under reflux. adventchembio.comscbt.com This reaction displaces the chlorine and reduces the nitro group to furnish 4-aminothiophenol after acidification and extraction. adventchembio.comscbt.com

Another significant pathway is the catalytic hydrogenation of 4-nitrothiophenol. This process typically employs catalysts such as palladium on carbon (Pd/C) or Raney nickel in a solvent like ethanol, providing a clean conversion to 4-aminothiophenol. nih.gov Chemical reduction using iron powder in the presence of a strong acid like hydrochloric acid also achieves this transformation effectively. nih.gov

A different conceptual approach starts from 4-hydroxyacetophenone. This precursor can be converted into an S-(4-acetylphenyl) intermediate, which then undergoes a Beckmann rearrangement of its oxime to form N-acetyl-para-aminothiophenol. Subsequent hydrolysis can then yield the desired 4-aminothiophenol precursor. google.com

Starting MaterialReagentsProductTypical YieldReference
p-Chloronitrobenzene1. Sodium sulfide nonahydrate2. Acetic Acid4-Aminothiophenol69% adventchembio.comscbt.com
4-NitrothiophenolH₂, Pd/C or Raney Ni4-AminothiophenolHigh nih.gov
4-NitrothiophenolFe, HCl4-AminothiophenolHigh nih.gov

Introduction of the Methanesulfonamide Moiety

With 4-aminothiophenol in hand, the next step is the introduction of the methanesulfonamide group. The standard method for this transformation is the reaction of the primary amino group with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is a classic nucleophilic substitution on the sulfonyl chloride.

However, a significant challenge in this step is the presence of the free thiol (-SH) group in 4-aminothiophenol. The thiol is also nucleophilic and can compete with the amine in reacting with methanesulfonyl chloride, leading to the formation of undesired thio-sulfonate byproducts. Furthermore, thiols are susceptible to oxidation, potentially forming disulfide bridges under various reaction conditions.

To circumvent these side reactions, a protection strategy for the thiol group is often necessary. A common and effective protecting group for thiols is the p-methoxybenzyl (PMB) group. The synthesis can be adapted to start with a thiol-protected precursor. For example, a precursor like 4-amino-S-(p-methoxybenzyl)thiophenol can be synthesized. The amino group of this protected intermediate can then be safely reacted with methanesulfonyl chloride. The final step would be the deprotection of the PMB group, typically using a strong acid like trifluoroacetic acid (TFA), to reveal the free thiol and yield the target molecule, this compound. nih.gov This strategic use of a protecting group ensures the chemoselective formation of the desired sulfonamide bond without interference from the thiol functionality. nih.gov

Advanced Organic Synthesis Approaches for Sulfonamide Formation

Modern synthetic chemistry offers powerful tools that can be applied to the formation of aryl sulfonamides, including this compound and its analogues. These methods often provide milder reaction conditions, broader functional group tolerance, and novel pathways for constructing the key S-N bond, bypassing some of the limitations of classical methods.

Palladium-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of C-N bond formation and have been extended to the synthesis of sulfonamides. These methods offer a versatile way to couple aryl electrophiles (like halides or triflates) with sulfonamide nucleophiles.

A prominent example is the Buchwald-Hartwig amination, which can be adapted for the N-arylation of sulfonamides. In this approach, an aryl bromide or chloride is coupled with a primary sulfonamide, such as methanesulfonamide, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., t-BuXPhos), and a base. scbt.com This method is particularly valuable as it avoids the use of potentially genotoxic reagents like methanesulfonyl chloride reacting with anilines. chemicalbook.com The reaction is tolerant of a wide array of functional groups, making it suitable for complex molecule synthesis. scbt.com

Another palladium-catalyzed strategy involves a Suzuki-Miyaura type coupling. In this process, an arylboronic acid is coupled with a source of the sulfamoyl group. For instance, sulfuryl chloride can be used as a source for the -SO₂- group in a three-component reaction with an amine and an arylboronic acid, leading to the formation of diverse sulfonamides. google.com

Coupling PartnersCatalyst/LigandKey Features
Aryl Halide + Primary SulfonamidePd(OAc)₂ / Biaryl Phosphine LigandDirect N-arylation of sulfonamides; avoids sulfonyl chlorides.
Arylboronic Acid + Amine + SO₂Cl₂Pd CatalystThree-component synthesis; builds sulfonamide from basic components.
Aryl Iodide + DABSO + AminePd CatalystOne-pot synthesis using a sulfur dioxide surrogate (DABSO).

Chlorosulfonation and Amidation Strategies

The classical and still widely used method for preparing aryl sulfonamides involves a two-step sequence: chlorosulfonation of an aromatic ring followed by amidation.

In the first step, an activated aromatic compound is treated with chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is installed onto the ring. For a precursor to this compound, one might start with an aniline derivative where the amino group is protected, for example, as an acetanilide (B955). Chlorosulfonation of acetanilide occurs primarily at the para position, yielding 4-acetamidobenzenesulfonyl chloride. nih.gov

In the second step, the resulting sulfonyl chloride is reacted with an amine. To form the methanesulfonamide, one would theoretically react an appropriate precursor with methanamine. However, it is more common to use this strategy to build the aryl-S bond first. The 4-acetamidobenzenesulfonyl chloride can be reacted with aqueous ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. nih.gov Subsequent hydrolysis of the acetamide (B32628) group under acidic conditions yields sulfanilamide. nih.gov While this specific example leads to a different final product, the strategy of chlorosulfonation followed by reaction with a primary amine is a fundamental approach to aryl sulfonamides. A key limitation is the harsh, strongly acidic conditions of chlorosulfonation, which restricts its use to substrates lacking acid-sensitive functional groups. nih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs have been developed for the synthesis of complex sulfonamide-containing structures.

One such approach involves the reaction of an isocyanide, an aryl sulfonamide, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). This three-component reaction proceeds through a zwitterionic intermediate to generate highly functionalized ketenimine sulfonamide conjugates. While this produces a more complex structure than the target molecule, it demonstrates the power of MCRs to rapidly build molecular complexity around a sulfonamide core.

Another strategy involves the reaction of amines, sulfonyl azides, and terminal ynones under catalyst-free conditions to produce N-sulfonyl formamidines. google.com These reactions are often atom-economical and can generate diverse libraries of compounds from simple building blocks. Such strategies could be envisioned for creating analogues of this compound by incorporating the mercaptophenyl moiety into one of the starting components. The utility of MCRs lies in their ability to create structurally diverse molecules in a time- and resource-efficient manner.

Chemo- and Regioselective Synthesis of this compound Derivatives

The presence of two reactive sites in this compound—the sulfonamide nitrogen and the thiol sulfur—presents a challenge and an opportunity for selective functionalization. The differential reactivity of these sites can be exploited to achieve chemo- and regioselective synthesis of various derivatives.

Selective N-alkylation of sulfonamides is a common strategy to introduce diverse substituents. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols offers an efficient method for mono-N-alkylation. organic-chemistry.orgresearchgate.net This "borrowing hydrogen" approach utilizes a bench-stable Mn(I) PNP pincer precatalyst and typically proceeds with high yields. organic-chemistry.orgresearchgate.net While not specifically demonstrated on this compound, this methodology is broadly applicable to a range of aryl and alkyl sulfonamides. organic-chemistry.orgresearchgate.net The key to chemoselectivity in the case of a mercapto-substituted sulfonamide would lie in the judicious choice of catalyst and reaction conditions to favor N-alkylation over potential S-alkylation.

Another approach for N-alkylation involves the use of iron catalysts. An FeCl2/K2CO3 system has been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols, proceeding via a borrowing hydrogen mechanism and affording high yields. ionike.com Furthermore, manganese dioxide (MnO2) has been utilized as a catalyst for the N-alkylation of sulfonamides and amines with alcohols under solvent-free conditions and exposure to air, providing a practical and efficient route. organic-chemistry.org The alkylation of sulfonamides with trichloroacetimidates under thermal conditions, without the need for an exogenous acid, base, or transition metal catalyst, represents another synthetic avenue. nih.gov

Conversely, selective S-alkylation is also a critical transformation. While direct S-alkylation of this compound is not extensively detailed in the provided search results, general principles of thiol chemistry can be applied. Thiol groups are generally more nucleophilic than sulfonamide nitrogens, suggesting that under certain conditions, selective S-alkylation could be achieved. For example, in the synthesis of a related thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, the thiol group was protected with a p-methoxybenzyl (PMB) group using p-methoxybenzyl chloride in the presence of K2CO3 and KI, indicating a selective reaction at the sulfur atom. nih.gov Phase-transfer catalysis has also been employed for the enantioselective S-alkylation of N-acylsulfenamides, a related class of compounds, highlighting the potential for controlling reactivity at the sulfur center. nih.govresearchgate.net

The table below summarizes various N-alkylation methods for sulfonamides that could be adapted for the selective functionalization of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This involves a systematic investigation of various parameters such as catalyst, solvent, base, temperature, and reaction time.

In the context of N-alkylation of sulfonamides, optimization studies have revealed key factors influencing the reaction outcome. For the manganese-catalyzed reaction, a screen of different bases and solvents identified K2CO3 in xylenes (B1142099) at 150 °C as optimal conditions. organic-chemistry.orgresearchgate.net Similarly, for the iron-catalyzed N-alkylation, the use of FeCl2 with K2CO3 at 135 °C was found to be effective. ionike.com

The choice of acylating agent and reaction conditions is also critical for selective N-acylation. While specific optimization data for this compound is not available, studies on other sulfonamides have shown that reagents like N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be highly selective for the acylation of amines in water, offering a green and efficient method. researchgate.net

The following table outlines key parameters that are typically varied during the optimization of sulfonamide synthesis and functionalization.

Structure Activity Relationship Sar Studies of N 4 Mercaptophenyl Methanesulfonamide Derivatives

Design Principles for N-(4-Mercaptophenyl)methanesulfonamide Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles. Modifications are strategically introduced to probe the steric, electronic, and hydrophobic requirements of the target binding site.

The phenyl ring and the sulfhydryl group of this compound are key areas for modification to explore their influence on biological activity.

Phenyl Ring Substitutions: The substitution pattern on the phenyl ring can significantly impact binding affinity and selectivity. Introducing various substituents, such as halogens, alkyl groups, and electron-donating or electron-withdrawing groups, can alter the electronic properties and conformation of the molecule. For instance, in a series of sulfonamido-substituted chalcones, the substitution pattern on the phenyl ring was found to play a significant role in modulating anti-inflammatory activity nih.gov. While not directly studying this compound, this highlights the general principle that phenyl ring modifications are a critical aspect of SAR studies for this class of compounds.

Sulfhydryl Group Modifications: The sulfhydryl (-SH) group is a reactive moiety that can participate in various interactions, including hydrogen bonding and covalent bond formation with target proteins. Modification of this group, for example, by alkylation or oxidation, can provide insights into its role in target engagement. The blocking or alteration of sulfhydryl groups can lead to significant inhibition of enzyme activity, underscoring their critical importance in protein structure and function mdpi.com. Studies on the modification of sulfhydryl groups in enzymes have shown that the size and nature of the modifying reagent can dramatically affect the biological outcome nih.gov. For this compound derivatives, converting the thiol to a thioether or a disulfide could explore the necessity of the free thiol for activity.

The methanesulfonamide (B31651) moiety (-NHSO2CH3) is a crucial component of the scaffold, contributing to the molecule's polarity and hydrogen bonding capacity.

Systematic variations of this group can help to optimize interactions with the target. This can include:

Altering the Alkyl Group: Replacing the methyl group with larger or more complex alkyl or aryl groups can probe for additional hydrophobic pockets in the binding site.

Modifying the Sulfonamide Linker: The sulfonamide nitrogen and oxygen atoms are key hydrogen bond acceptors and donors. Modifications such as N-alkylation or replacement of the sulfonamide with other linkers (e.g., amide, urea) can assess the importance of these interactions. In studies of related sulfonamide derivatives, the presence of an NH-CO group was found to be important for activity, suggesting that the hydrogen bonding capabilities of this region are critical researchgate.net.

A hypothetical SAR table for modifications to the methanesulfonamide moiety is presented below, based on general principles observed in sulfonamide-based drug discovery.

ModificationR GroupRationalePredicted Impact on Activity
Alkyl Chain Elongation-CH2CH3Probing for hydrophobic pocketsMay increase or decrease affinity
Aryl Substitution-PhenylExploring for pi-stacking interactionsPotential for increased affinity
N-Alkylation-N(CH3)SO2CH3Removal of H-bond donor capabilityLikely to decrease activity

The introduction of chiral centers into this compound analogues can have a profound impact on their biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules.

For instance, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the stereochemistry at the 2-position of the pyrrolidine (B122466) ring was found to be a key determinant of dopamine (B1211576) D2 receptor binding affinity. The preferred stereoisomer for optimal activity changed from the S-configuration to the R-configuration as the length of the 1-alkyl side chain was increased nih.gov. This demonstrates that even subtle changes in stereochemistry can lead to dramatic differences in biological effect. Therefore, the synthesis and evaluation of individual stereoisomers of this compound derivatives are essential for a complete understanding of their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.

By developing predictive QSAR models, it is possible to estimate the biological activity of newly designed analogues before their synthesis, thereby saving time and resources. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules nih.govmdpi.com. For a series of acetamidosulfonamide derivatives, QSAR models have been successfully used to guide the rational design of new compounds with enhanced antioxidant activity nih.gov. A similar approach could be applied to this compound derivatives to identify the key structural determinants for their desired biological effect.

Fragment-Based Drug Design (FBDD) Strategies for this compound Scaffold

Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification and lead optimization. This approach involves screening small, low-molecular-weight fragments that bind weakly to the target protein and then growing or linking these fragments to generate more potent lead compounds.

The this compound scaffold can be considered a fragment that can be used as a starting point for FBDD. By identifying how this fragment binds to a target, researchers can design new molecules by adding other fragments that bind to adjacent pockets in the active site nih.govresearchgate.net. This strategy has been successfully used to design inhibitors for various targets, including the main protease of SARS-CoV-2 nih.govresearchgate.net. The methanesulfonamide group, for example, has been shown to form key interactions with residues in the S2 subsite of the SARS-CoV-2 main protease active site nih.gov.

Biophysical Characterization of this compound Ligand-Target Interactions

Understanding the molecular details of how this compound derivatives bind to their biological targets is crucial for structure-based drug design. Various biophysical techniques can be employed to characterize these interactions.

Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the ligand-target complex, revealing the specific amino acid residues involved in binding. Other methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (KD), kinetics (kon and koff rates), and thermodynamic parameters of the interaction reactionbiology.com. This detailed biophysical information is invaluable for understanding the SAR at a molecular level and for guiding the optimization of lead compounds.

Computational and Theoretical Investigations of N 4 Mercaptophenyl Methanesulfonamide

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govmdpi.com These theoretical approaches can provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics of N-(4-mercaptophenyl)methanesulfonamide.

Density Functional Theory (DFT) Simulations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations could be employed to determine key electronic properties. These calculations would typically involve optimizing the molecular geometry to find the most stable conformation.

Subsequent analysis of the electronic structure would yield valuable information, including:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of this compound, identifying electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule might interact with other molecules, such as biological targets.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity.

A hypothetical data table summarizing the kind of results that could be obtained from DFT calculations is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy -1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 5.3 eV Chemical stability and reactivity

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectrometry)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its characterization. chemaxon.comnmrdb.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. hmdb.cauni-koeln.de These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can provide insights into solvent effects and conformational dynamics. mdpi.com

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. This allows for the assignment of characteristic absorption bands to specific functional groups, such as the S=O and N-H stretches of the sulfonamide group and the S-H stretch of the thiol group. researchgate.net

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can help in understanding the fragmentation patterns observed in experimental mass spectrometry by calculating the energies of potential fragment ions.

A hypothetical table of predicted vibrational frequencies is shown below.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound

Functional Group Hypothetical Wavenumber (cm-1) Vibrational Mode
N-H 3350 Stretching
S-H 2550 Stretching
C-H (aromatic) 3100-3000 Stretching
C=C (aromatic) 1600-1450 Stretching
S=O (asymmetric) 1350 Stretching

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Docking and Dynamics Simulations for Target Binding

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are indispensable tools. semanticscholar.orgmdpi.com These methods can predict how the molecule might interact with specific protein targets. nih.gov

Ligand-Protein Interaction Prediction for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. semanticscholar.org For this compound, this would involve docking the molecule into the active site of a chosen protein target. The results would provide a binding affinity score, indicating the strength of the interaction, and a detailed view of the binding mode. This would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.govajol.info

Conformational Analysis and Binding Mode Elucidation

Conformational analysis is crucial for understanding the flexibility of this compound and how its shape might change upon binding to a protein. nih.govutdallas.eduslideshare.netmdpi.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in solution and within the protein's active site. mdpi.commdpi.com MD simulations provide a dynamic picture of the ligand-protein complex over time, revealing the stability of the binding mode predicted by docking and highlighting any conformational changes in both the ligand and the protein upon binding. nih.gov

A hypothetical data table summarizing potential docking results is presented below.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Hypothetical Value Significance
Binding Affinity -8.5 kcal/mol Strength of the ligand-protein interaction
Hydrogen Bonds 3 Key stabilizing interactions

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Mechanistic Insights from Computational Chemistry for this compound Activity

Computational chemistry can provide valuable insights into the potential mechanism of action of this compound. nih.govnih.govfrontiersin.org By combining the results from DFT, molecular docking, and molecular dynamics simulations, a comprehensive picture of how the molecule might exert a biological effect can be constructed.

For instance, DFT calculations can shed light on the molecule's reactivity and how it might participate in chemical reactions, such as redox processes involving the thiol group. researchgate.net Molecular docking and MD simulations can identify the specific protein target and the key interactions that are responsible for its inhibitory or activating effects. semanticscholar.org By understanding these interactions at a molecular level, hypotheses about the downstream effects on biological pathways can be formulated. nih.gov

In Silico Assessment of this compound Drug-Likeness and Lead Optimization Parameters

A crucial aspect of this evaluation is the assessment of Lipinski's Rule of Five. This rule outlines a set of physicochemical parameters that are commonly observed in orally active drugs. While not a rigid set of rules, adherence to these guidelines is often associated with better absorption and permeation. The parameters include molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors.

In the absence of specific published research detailing the in silico analysis of this compound, its properties can be calculated using computational chemistry software. For the purpose of this article, the following table summarizes the key computed physicochemical properties relevant to drug-likeness and lead optimization.

ParameterValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight203.27 g/mol≤ 500 g/molYes
logP (Octanol-Water Partition Coefficient)1.53≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

Based on these calculated values, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Further computational analysis delves into other parameters that are critical for lead optimization. These include the topological polar surface area (TPSA) and the number of rotatable bonds, which are predictive of a molecule's transport properties and conformational flexibility, respectively.

ParameterValueGeneral Guideline for Oral Bioavailability
Topological Polar Surface Area (TPSA)74.6 Ų≤ 140 Ų
Number of Rotatable Bonds2≤ 10

The topological polar surface area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. wikipedia.orgresearchgate.net A TPSA value of 74.6 Ų for this compound is well within the generally accepted limit of 140 Ų for good oral bioavailability. wikipedia.orgresearchgate.net This suggests that the compound is likely to be well-absorbed in the gastrointestinal tract.

The number of rotatable bonds is an indicator of the molecule's conformational flexibility. A lower number of rotatable bonds is generally preferred, as it reduces the entropic penalty upon binding to a target protein. With only two rotatable bonds, this compound exhibits a degree of rigidity that could be advantageous for potent and selective target engagement.

Pharmacological Profile and Mechanistic Elucidation of N 4 Mercaptophenyl Methanesulfonamide and Analogues

Enzyme Inhibition Studies of N-(4-Mercaptophenyl)methanesulfonamide and its Derivatives

The pharmacological interest in this compound and its analogues stems from the versatile binding properties of the sulfonamide and mercaptan functional groups. These moieties are known to interact with a variety of enzymatic targets, leading to a broad spectrum of potential therapeutic applications. Research has focused on modifying the core structure to achieve selectivity and potency against specific enzymes implicated in various diseases.

Carbonic Anhydrase (CA) Isoform Inhibition by this compound Analogues

The sulfonamide group is a classic zinc-binding moiety, making its derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. vdoc.pub Different CA isoforms are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. vdoc.pubresearchgate.net Specifically, the transmembrane, tumor-associated isoforms CA IX and CA XII are highly expressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression, making them key targets for anticancer therapies. google.comresearchgate.netgoogle.com

Research into benzenesulfonamide (B165840) and pyridine-3-sulfonamide (B1584339) derivatives, which are structural analogues, has yielded compounds with significant inhibitory activity and selectivity. For instance, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives demonstrated good efficacy against the hCA IX isoform, with inhibition constants (Kᵢ) ranging from 19.5 to 48.6 nM. google.com Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition against several CA isoforms, with many compounds displaying better inhibition against hCA I (Kᵢ = 13.3–87.6 nM), hCA II (Kᵢ = 5.3–384.3 nM), and hCA VII (Kᵢ = 1.1–13.5 nM) compared to the standard drug Acetazolamide.

The thiol (-SH) group, as found in this compound, can also play a crucial role in binding. The X-ray crystal structure of 4-(2-mercaptophenylcarboxamido)benzenesulfonamide, a related thiol compound, in its reduced form showed it to be a highly potent hCA IX inhibitor (Kᵢ of 9.1 nM). This potency was partly attributed to a hydrogen bond forming between the thiol moiety of the inhibitor and the Gln67 residue of hCA IX, highlighting the therapeutic potential of mercapto-sulfonamide derivatives.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide Analogues

Compound Type Target Isoform Inhibition Constant (Kᵢ) Reference
4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamides hCA IX 19.5 - 48.6 nM google.com
N-((4-sulfamoylphenyl)carbamothioyl) amides hCA I 13.3 - 87.6 nM
N-((4-sulfamoylphenyl)carbamothioyl) amides hCA II 5.3 - 384.3 nM
N-((4-sulfamoylphenyl)carbamothioyl) amides hCA VII 1.1 - 13.5 nM
4-(2-mercaptophenylcarboxamido)benzenesulfonamide hCA IX 9.1 nM
Indolylchalcone-benzenesulfonamide-triazoles hCA I 18.8 - 50.4 nM
Indolylchalcone-benzenesulfonamide-triazoles hCA XII 10.0 - 41.9 nM

HMG-CoA Reductase Inhibition Potential

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the synthesis of cholesterol. Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for managing hypercholesterolemia. While the sulfonamide scaffold is a key feature in a vast array of enzyme inhibitors, direct inhibitory studies of this compound or its close analogues on HMG-CoA reductase have not been identified in the reviewed scientific literature. The primary mechanism of statins involves mimicking the structure of the HMG-CoA substrate, a feature not characteristic of the this compound structure.

Beta-Secretase Inhibition Research

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. A series of 4-methylsulfonylphenyl derivatives, which are structurally related to methanesulfonamide (B31651) analogues, were designed and screened for preferential inhibition of COX-2. This research identified compounds with significant preferential COX-2 inhibition, with selectivity indices as high as 131. The 4-methylsulfonylphenyl moiety was a key structural feature for this activity, suggesting that derivatives of this compound could be explored for similar properties as anti-inflammatory agents.

Table 2: Preferential COX-2 Inhibition by 4-Methylsulfonylphenyl Derivatives

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Compound 4 >100 0.81 >124
Compound 6b >100 0.76 >131
Compound 6e >100 0.84 >119

Tubulin Polymerization Inhibition and STAT3 Modulation

Microtubules, which are polymers of α- and β-tubulin, are critical for mitosis, making them an important target for anticancer drug development. Inhibition of tubulin polymerization can arrest the cell cycle and induce apoptosis. While many natural products and their synthetic congeners act as tubulin inhibitors, there is no specific research available linking this compound directly to this mechanism. However, various heterocyclic compounds incorporating sulfonamide or similar moieties have been investigated as tubulin polymerization inhibitors, suggesting a potential avenue for future derivatization and research.

Similarly, the Signal Transducer and Activator of Transcription 3 (STAT3) is a protein involved in cell growth and proliferation, and its inhibition is a target for cancer therapy. Currently, there is a lack of available research specifically investigating the modulation of STAT3 by this compound or its direct analogues.

Kinase Inhibition (e.g., CDK9, Protein Kinase C, EGFR/HER2, VEGFR2)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition can lead to the depletion of anti-apoptotic proteins, inducing apoptosis in cancer cells. Research on 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives, which contain the methanesulfonamide structure, has shown inhibitory activity against human CDK2. Although this study focused on CDK2, the exploration of methanesulfonamide derivatives as kinase inhibitors is significant. For example, relocating the sulfonamide group on the aryl ring significantly impacted potency, and the presence of alicyclic groups on the sulfonamide resulted in IC₅₀ values in the 0.5-1.5 µM range.

Protein Kinase C (PKC): The PKC family of isoenzymes is involved in various signaling pathways controlling cell growth and differentiation. Inhibition of specific PKC isoforms, such as PKC-β, has been shown to enhance the efficacy of chemotherapy in B cell malignancies. While a wide range of inhibitors for PKC isoforms exists, specific studies on this compound as a PKC inhibitor are not prominent in the literature.

EGFR/HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that are overexpressed in many cancers. A study of novel quinazolinone derivatives identified compounds with potent inhibitory activity against both EGFR and HER2, with IC₅₀ values in the sub-micromolar range. For instance, one compound showed an IC₅₀ of 0.19 µM against EGFR and 0.07 µM against HER2. Furthermore, patents have disclosed methanesulfonamide derivatives, such as N-(4-(5-(Aminomethyl)thiophen-2-ylsulfonyl)phenyl)methanesulfonamide, for use in treating cancers associated with EGFR.

VEGFR2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels essential for tumor growth. Its inhibition is a key strategy for anti-angiogenic cancer therapy. Sulfonamide derivatives are being actively explored as VEGFR-2 inhibitors. The development of multifunctional drugs that combine VEGFR-2 inhibition with other mechanisms, such as carbonic anhydrase inhibition, represents a promising strategy to enhance efficacy and minimize side effects.

Table 3: Kinase Inhibition by Selected Analogues

Compound Class Target Kinase Activity (IC₅₀ / Kᵢ) Reference
Phenylmethanesulfonamide derivatives CDK2 0.5 - 1.5 µM
Quinazolinone derivatives EGFR 0.19 µM
Quinazolinone derivatives HER2 0.07 µM

Antioxidant and Radical Scavenging Mechanisms of Mercaptophenyl-Containing Sulfonamides

The antioxidant potential of compounds containing a mercapto (thiol) group is well-recognized and is generally attributed to the ability of the sulfur atom to participate in various radical-scavenging reactions. The presence of a sulfonamide group can modulate the electronic properties of the phenyl ring and, consequently, the reactivity of the thiol group. The primary mechanisms by which such compounds are proposed to exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Proton-Coupled Electron Transfer (PCET).

Hydrogen Atom Transfer (HAT) Pathways

The HAT mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule (in this case, the thiol group of this compound) to a free radical, thereby neutralizing it. This process is a one-step concerted movement of a proton and an electron. For mercaptophenyl derivatives, the S-H bond is relatively weak, making the hydrogen atom susceptible to abstraction by radicals. The efficiency of this pathway is largely dependent on the bond dissociation energy (BDE) of the S-H bond. While this is a plausible mechanism for this compound, specific experimental studies determining its BDE and reaction kinetics with various radicals are currently lacking.

Single Electron Transfer (SET) Mechanisms

In the SET mechanism, an electron is transferred from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The efficiency of this process is governed by the ionization potential of the antioxidant. For this compound, the presence of the electron-rich sulfur atom and the phenyl ring could facilitate the donation of an electron. Subsequent deprotonation of the resulting radical cation would neutralize it. Theoretical calculations and experimental voltammetry studies would be necessary to determine the feasibility and kinetics of this pathway for the specific compound , but such data is not currently available.

Proton-Coupled Electron Transfer (PCET) Reactions

PCET represents a concerted transfer of a proton and an electron in a single kinetic step, but from different orbitals or to different acceptor sites, distinguishing it from HAT. This mechanism is particularly relevant in biological systems and polar solvents. The thiol group, in conjunction with the sulfonamide moiety, could potentially engage in PCET reactions with free radicals. The specific pathway (stepwise vs. concerted) would depend on factors such as the nature of the radical, the solvent, and the pH. Detailed mechanistic studies involving kinetic isotope effects and computational modeling would be required to elucidate the role of PCET in the antioxidant activity of this compound.

Regeneration Cycles in Radical Scavenging Processes

An important aspect of antioxidant efficacy is the ability of the antioxidant to be regenerated after scavenging a radical. For thiol-containing compounds, the resulting thiyl radical can undergo several reactions, including dimerization to form a disulfide. This disulfide can then potentially be reduced back to the active thiol by endogenous reducing agents like glutathione, thus completing a regeneration cycle. While this is a known phenomenon for many thiols, the specific regeneration pathways for this compound and the influence of the methanesulfonamide group on this process have not been experimentally determined.

Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

Sulfonamide derivatives have been extensively investigated for their potential as anticancer agents, with some compounds exhibiting significant antiproliferative and cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. The presence of a mercapto group could introduce additional mechanisms, such as interaction with cellular thiols and modulation of redox balance.

Efficacy in Diverse Cancer Cell Models

A thorough search of the scientific literature did not yield any studies that have specifically evaluated the antiproliferative or cytotoxic efficacy of this compound in any cancer cell lines. Consequently, there is no available data, such as IC50 values, to compile into a data table or to assess its potential as an anticancer agent. The synthesis and biological evaluation of this specific compound would be a necessary first step to determine its pharmacological profile in the context of cancer therapy.

Cell Cycle Modulation and Apoptosis Induction Pathways

While direct studies on the cell cycle modulation and apoptosis induction pathways of this compound are not extensively documented in publicly available research, the broader class of sulfonamide derivatives has been investigated for its potential to influence these critical cellular processes. Research into novel sulfonamide-containing compounds has revealed their capacity to halt the cell cycle at various phases and to trigger programmed cell death, or apoptosis, in cancer cells.

For instance, a novel synthetic sulfonamide chalcone, SSC185, was shown to induce cell cycle arrest at the G2/M phase in colorectal adenocarcinoma metastatic cells (SW-620). nih.gov This arrest was followed by cell death, with morphological changes indicative of both apoptosis and necrosis, depending on the concentration of the compound. nih.gov The mechanism of cell death was associated with the activation and cleavage of PARP, a protein involved in DNA repair and apoptosis. nih.gov Interestingly, the expression of the pro-apoptotic protein Bax and caspase 8, as well as the necroptosis-related proteins RIP and MLKL, were reduced, suggesting a complex interplay of cell death pathways. nih.gov

Furthermore, other studies on different sulfonamide derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, certain 2-thioxoimidazolidin-4-one derivatives have shown potent cytotoxic effects against liver cancer cells (HepG2) by inducing apoptosis and causing cell cycle arrest at the G2/M phase. mdpi.com Similarly, a curcumin (B1669340) analog, NC2603, was found to induce cell cycle arrest in breast cancer cells (MCF-7) by upregulating the expression of the CDKN1A gene, which encodes the p21 protein, a key inhibitor of cyclin/CDK complexes that drive cell cycle progression. mdpi.com These examples from related sulfonamide-containing compounds highlight the potential for analogues of this compound to be developed as agents that can modulate the cell cycle and induce apoptosis, which are key strategies in anticancer drug discovery.

Antimicrobial and Antibacterial Activities of this compound Analogues

Analogues of this compound, belonging to the broader class of sulfonamides, have been a cornerstone of antimicrobial therapy for decades. Research continues to explore new derivatives to combat the challenge of growing antibiotic resistance.

Efficacy Against Specific Bacterial Strains

Numerous studies have evaluated the in vitro antibacterial activity of novel sulfonamide derivatives against a range of bacterial pathogens. For example, a study on four new sulfonamide derivatives (1a-d) demonstrated their efficacy against multidrug-resistant Staphylococcus aureus. jocpr.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, were determined for these compounds.

CompoundS. aureus ATCC 25923 MIC (μg/ml)Clinical S. aureus Strains MIC Range (μg/ml)
1a256256-512
1b6464-512
1c12864-512
1d12864-512

Compounds 1b, 1c, and 1d showed good activity against all tested bacterial strains. jocpr.com Another study investigated a series of four substituted sulfonamide derivatives (1a-d) against a panel of 216 clinical Gram-negative bacteria and three reference strains (E. coli ATCC 25922, K. pneumoniae ATCC 700603, and P. aeruginosa ATCC 27853). researchgate.net The results indicated significant antibacterial activity for compounds 1b-d against most of the clinical isolates, with MIC values ranging from 32 to 512 µg/ml. researchgate.net

Furthermore, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against several anaerobic Gram-positive bacteria strains. nih.gov The development of N-substituted sulfonamides derived from 4-hydroxycoumarin (B602359) has also yielded compounds with significant antibacterial activity against both Gram-negative (P. aeruginosa, S. typhi) and Gram-positive (B. subtilis, S. aureus) species. nih.gov These findings underscore the continued potential of sulfonamide analogues in the development of new antibacterial agents.

Investigations into Resistance Mechanisms

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. Understanding the mechanisms by which bacteria evade the action of these drugs is crucial for the development of new, more effective analogues. The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.

Bacteria have evolved several strategies to overcome this inhibition:

Target Site Modification: The most common mechanism of resistance is the acquisition of mutations in the gene (folP) encoding DHPS. These mutations lead to alterations in the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to its natural substrate, para-aminobenzoic acid (pABA). mdpi.com

Increased Drug Efflux: Bacteria can actively pump sulfonamides out of the cell using efflux pumps, which are membrane proteins that transport a wide range of substances. Overexpression of these pumps can prevent the drug from reaching a high enough intracellular concentration to inhibit DHPS. mdpi.comnih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role in multidrug resistance in Gram-negative bacteria. mdpi.com

Alternative Metabolic Pathways: Some bacteria can bypass the need for folic acid synthesis by utilizing pre-formed folic acid from their environment.

Drug Inactivation: While less common for sulfonamides compared to other antibiotics like β-lactams, enzymatic inactivation of the drug is another potential resistance mechanism. mdpi.com

The presence of a lipopolysaccharide (LPS) outer membrane in Gram-negative bacteria also provides an intrinsic barrier that can limit the uptake of sulfonamides. nih.gov The ongoing challenge for medicinal chemists is to design novel sulfonamide analogues that can either evade these resistance mechanisms or inhibit them directly.

Anti-inflammatory Properties and Pathway Modulation

While direct evidence for the anti-inflammatory properties of this compound is limited, the broader class of sulfonamide-containing compounds and other structurally related molecules have been investigated for their ability to modulate inflammatory pathways. Inflammation is a complex biological response involving a variety of signaling molecules and pathways, and several studies have highlighted the potential of sulfonamide analogues to interfere with these processes.

For example, studies on fusaproliferin (B1234170) and its analogues have shown that these compounds can significantly reduce the production of key inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages. frontiersin.org Transcriptome analysis revealed that these effects are mediated, at least in part, through the inhibition of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.org These pathways are central to the inflammatory response, and their inhibition is a key target for anti-inflammatory drug development.

Similarly, sulforaphane (B1684495), an isothiocyanate, has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govmdpi.comresearchgate.net The signaling pathways affected by sulforaphane include NF-κB and activator protein 1 (AP-1). nih.govmdpi.comresearchgate.net

The anti-inflammatory activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides has also been evaluated, with some compounds demonstrating high anti-inflammatory activity in preclinical studies. pharmjournal.ru These findings from related compound classes suggest that analogues of this compound could potentially be developed as anti-inflammatory agents by targeting key inflammatory signaling pathways.

Other Investigated Biological Activities of this compound Analogues (e.g., Antifibrillation, Retinoid-Related Orphan Receptor Modulation)

Beyond their well-known antimicrobial and potential anti-inflammatory activities, analogues of this compound have been explored for a range of other biological activities.

Antifibrillatory Activity: A series of N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives have been synthesized and evaluated for their Class III antiarrhythmic activity. nih.gov One notable compound, N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide (ibutilide), has been shown to selectively prolong the effective refractory period of papillary muscle in vitro and increase the ventricular refractory period in vivo. nih.gov This activity is beneficial in preventing ventricular arrhythmias. nih.gov

Retinoid-Related Orphan Receptor (ROR) Modulation: The retinoic acid receptor-related orphan receptors (RORs) are a group of nuclear receptors that play crucial roles in regulating various physiological processes, including metabolism, immunity, and circadian rhythm. A benzenesulfonamide derivative, T0901317, was identified as a novel inverse agonist for both RORα and RORγ. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but produces an opposite pharmacological effect. T0901317 was found to bind with high affinity to RORα and RORγ, inhibiting their transactivation activity. nih.gov This discovery highlights the potential for developing sulfonamide-based compounds as modulators of RORs for the therapeutic intervention in metabolic and immune disorders. nih.gov Furthermore, a series of N-sulfonamide-tetrahydroquinolines have been designed and synthesized as potent RORγt inverse agonists for the treatment of autoimmune diseases. nih.gov

These examples demonstrate the versatility of the sulfonamide scaffold in medicinal chemistry and suggest that analogues of this compound could be investigated for a wide array of therapeutic applications beyond their traditional use as antimicrobial agents.

Future Research Directions for N 4 Mercaptophenyl Methanesulfonamide

Development of Targeted Delivery Systems Utilizing Sulfonamide Linkages

The development of targeted drug delivery systems is a paramount goal in modern therapeutics, aiming to enhance efficacy while minimizing off-target effects. The sulfonamide group within N-(4-mercaptophenyl)methanesulfonamide presents a valuable chemical handle for the creation of innovative linker technologies. Future research should focus on exploiting this functional group to conjugate the molecule or its derivatives to targeting moieties such as antibodies, peptides, or other ligands that can recognize specific cell surface receptors, particularly those overexpressed on cancer cells.

One promising avenue is the design of antibody-drug conjugates (ADCs) where the sulfonamide linkage plays a crucial role in the stability and release of a cytotoxic payload. nih.govgoogle.comrsc.org Research into sulfatase-cleavable linkers, for instance, has shown that such motifs can be selectively cleaved by lysosomal enzymes to release the active drug within the target cell. nih.govrsc.orgmorressier.comresearchgate.net Investigating the synthesis and stability of linkers derived from the this compound scaffold could lead to novel ADCs with favorable properties. The inherent characteristics of the sulfonamide bond could be modulated to control the release kinetics of the conjugated drug, ensuring it remains stable in circulation but is efficiently liberated upon internalization into the target cell. nih.govrsc.orgmorressier.com

Furthermore, the mercapto group offers an additional site for conjugation, allowing for the development of dual-payload or multifunctional delivery systems. The exploration of orthogonal chemistries to selectively modify the sulfonamide and mercapto groups will be crucial in constructing these sophisticated delivery vehicles.

Exploration of Dual-Targeting and Multi-Targeting Strategies for this compound Derivatives

The complexity of many diseases, particularly cancer, often necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The this compound scaffold provides a versatile platform for the design of dual-target or multi-target inhibitors.

Future research should explore the derivatization of this core structure to generate compounds that can interact with more than one disease-relevant protein. For instance, by incorporating pharmacophores known to bind to specific enzyme active sites or receptor pockets, it may be possible to create single molecules with a broader spectrum of activity. This approach could be particularly relevant in oncology, where targeting multiple signaling pathways can be more effective than inhibiting a single target. nih.gov

A key strategy would involve computational modeling to predict the binding of this compound derivatives to various protein targets. These in silico studies can guide the rational design of new molecules with desired multi-targeting profiles. Subsequent synthesis and biological evaluation would then be necessary to validate the computational predictions and identify lead compounds for further development. The ultimate goal is to develop derivatives that exhibit a synergistic effect by concurrently inhibiting key pathways involved in disease progression.

Advanced Preclinical In Vitro Models for Efficacy and Selectivity Assessment

To accurately predict the clinical potential of this compound and its derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. Future research must embrace the use of advanced preclinical in vitro models that more closely mimic the complexity of human tissues and disease microenvironments.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context to assess the efficacy and selectivity of new compounds. nih.govnih.govmdpi.com These models can provide insights into drug penetration, cellular interactions, and treatment responses that are not achievable in 2D cultures. mdpi.com Establishing 3D models of various cancers and other relevant diseases will be a critical step in evaluating the therapeutic potential of this compound derivatives.

Furthermore, the application of organ-on-a-chip technology represents a significant leap forward in preclinical drug testing. hubspotusercontent-eu1.netnih.govmdpi.comresearchgate.netresearchgate.net These microfluidic devices can simulate the dynamic environment of human organs, allowing for the study of drug metabolism, efficacy, and toxicity in a more integrated and human-relevant system. hubspotusercontent-eu1.netmdpi.comresearchgate.net Utilizing liver-on-a-chip models, for example, could provide valuable data on the metabolic stability and potential hepatotoxicity of this compound derivatives early in the drug discovery process. mdpi.com

The data generated from these advanced in vitro models will be crucial for making informed decisions about which candidate compounds should progress to further preclinical and clinical development.

Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved therapeutic outcomes and reduced development of drug resistance. A significant area of future research for this compound will be the investigation of its potential synergistic effects when used in combination with established therapeutic agents.

Systematic screening of this compound and its derivatives in combination with a panel of approved drugs for various diseases, such as cancer, infectious diseases, and inflammatory conditions, could reveal novel therapeutic synergies. For example, in an oncological context, combining a derivative of this compound with a standard chemotherapeutic agent like doxorubicin (B1662922) or a targeted therapy such as a kinase inhibitor could lead to enhanced cancer cell killing. elsevierpure.comnih.govnih.govnih.govresearchgate.net

Mechanistic studies will be essential to understand the basis of any observed synergistic interactions. This could involve investigating whether the compound enhances the uptake or inhibits the efflux of the co-administered drug, sensitizes cells to its cytotoxic effects, or targets a complementary pathway. The identification of synergistic combinations would not only provide new treatment options but could also allow for the use of lower doses of existing drugs, potentially reducing their associated toxicities.

Therapeutic Agent ClassPotential for Synergy with this compound Derivatives
Chemotherapeutics (e.g., Doxorubicin)Enhanced cytotoxicity, overcoming resistance mechanisms.
Kinase InhibitorsDual targeting of signaling pathways, increased apoptotic response.
ImmunotherapiesModulation of the tumor microenvironment, enhancement of immune cell activity.
AntibioticsPotentiation of antibacterial activity, overcoming resistance.

Novel Methodologies for Derivatization and Scaffold Expansion of this compound

The chemical versatility of the this compound scaffold is a key asset for future drug discovery efforts. The development of novel and efficient methodologies for its derivatization and scaffold expansion will be critical for generating a diverse library of analogues for biological screening.

Future research in synthetic chemistry should focus on developing new reactions that allow for the selective modification of the aromatic ring, the sulfonamide nitrogen, and the mercapto group. This could include the use of modern cross-coupling reactions, C-H activation strategies, and other advanced synthetic techniques to introduce a wide range of substituents and functional groups. nih.gov

Beyond simple derivatization, scaffold hopping presents an exciting opportunity to discover entirely new chemical classes based on the key pharmacophoric features of this compound. bhsai.orgnih.govresearchgate.netniper.gov.inresearchgate.net This computational and synthetic strategy involves replacing the core scaffold of the molecule with other ring systems while maintaining the spatial arrangement of key functional groups responsible for biological activity. This approach could lead to the identification of novel chemotypes with improved potency, selectivity, and pharmacokinetic properties. bhsai.org The creation of a diverse chemical library through these advanced synthetic approaches will be the engine driving the discovery of new therapeutic applications for compounds derived from this compound.

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Innovations : Use recyclable catalysts (e.g., SiO₂-supported Pd nanoparticles) and solvent-free mechanochemical synthesis (ball milling) .

Biological and Pharmacological Applications

Q. Q. What in vitro assays evaluate This compound’s potential as an enzyme inhibitor?

  • Assays :
  • Carbonic anhydrase inhibition: Spectrophotometric monitoring of CO₂ hydration (ΔA₃₄₀) .
  • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) .

Q. How does structural modification of the phenyl ring alter bioactivity?

  • SAR Insights : Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance binding to hydrophobic enzyme pockets. Mercapto group deletion abolishes zinc coordination, reducing potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.